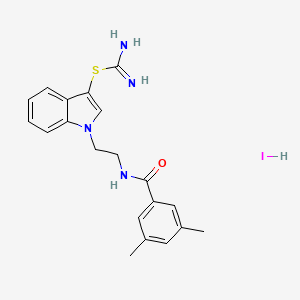

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

This compound is a hydroiodide salt featuring an indole core substituted with a carbamimidothioate group at the 3-position and a 2-(3,5-dimethylbenzamido)ethyl chain at the 1-position. Its structural complexity arises from the integration of a dimethylated benzamide moiety linked via an ethyl spacer, which distinguishes it from simpler indole derivatives. The hydroiodide counterion enhances stability and solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.HI/c1-13-9-14(2)11-15(10-13)19(25)23-7-8-24-12-18(26-20(21)22)16-5-3-4-6-17(16)24;/h3-6,9-12H,7-8H2,1-2H3,(H3,21,22)(H,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZOVHTFARIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N)C.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carbamimidothioate Group: This step involves the reaction of the indole derivative with thiourea and an appropriate alkylating agent to introduce the carbamimidothioate group.

Amidation: The final step involves the amidation of the intermediate compound with 3,5-dimethylbenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound is part of a broader class of indole derivatives known for their diverse pharmacological properties. Indoles have been extensively studied for their anti-inflammatory, antitumor, and antimicrobial activities. Recent studies have highlighted the following key areas of biological activity for this compound:

- Antimycobacterial Activity : Research indicates that indole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This is critical given the global challenge posed by resistant Mtb strains. Compounds related to indole structures have shown promising minimum inhibitory concentrations (MICs), suggesting that this compound may also possess similar properties .

- Anticancer Potential : Indole derivatives are being investigated for their anticancer properties. The structural modifications in compounds like 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide may enhance their efficacy against various cancer cell lines. Studies have reported that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several studies have documented the biological evaluation of indole derivatives similar to 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide:

- Study on Antitubercular Activity : A recent study synthesized a series of indole-based compounds and evaluated their activity against Mtb. Results indicated that certain derivatives exhibited potent antitubercular effects with MIC values comparable to first-line drugs .

- Evaluation of Anticancer Properties : Another investigation assessed various indole derivatives for their cytotoxic effects on cancer cell lines. The study found that specific structural modifications enhanced anticancer activity significantly, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, while the carbamimidothioate group may modulate the compound’s activity by forming covalent bonds with target proteins. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 1-Benzyl-1H-indol-3-yl Imidothiocarbamate Hydroiodide (CAS 1049779-48-7)

Molecular Formula : C₁₆H₁₆IN₃S

Molecular Weight : 409.3 g/mol

Key Differences :

- Substituent at Indole 1-Position : The benzyl group in this analog contrasts with the 2-(3,5-dimethylbenzamido)ethyl group in the target compound. The latter introduces an amide bond and ethyl spacer, increasing hydrophilicity and conformational flexibility.

Table 1: Physicochemical Comparison

| Property | Target Compound (Estimated) | 1-Benzyl Analog (CAS 1049779-48-7) |

|---|---|---|

| Molecular Weight | ~500 g/mol* | 409.3 g/mol |

| Hydrogen Bond Donors | 3–4 | 3 |

| Topological Polar Surface | ~90 Ų | 80.1 Ų |

| LogP (Lipophilicity) | Higher (due to benzamide) | Moderate (benzyl group) |

*Estimated based on structural complexity.

Functional Group Impact on Bioactivity

- Carbamimidothioate vs.

- 3,5-Dimethylbenzamide : The dimethyl groups could enhance hydrophobic interactions in enzyme active sites, as seen in kinase inhibitors where aromatic substituents occupy specificity pockets .

Biological Activity

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an indole core, which is known for its diverse biological activities. The presence of a carbamimidothioate group enhances its interaction with biological targets. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄S·HI |

| Molecular Weight | 424.43 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Compounds containing indole structures have been reported to exhibit antimicrobial activity. A review indicated that the introduction of substituents like carbamimidothioate can enhance the efficacy against bacterial strains resistant to conventional antibiotics . The specific mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

The biological activity of 1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide may be attributed to several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth or microbial metabolism.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

- Membrane Disruption : The compound may disrupt cellular membranes, leading to cell death in pathogens or cancer cells.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antitumor Efficacy : A study on deuterated derivatives of benzodiazepine reported enhanced antitumor activity, suggesting that structural modifications can significantly impact efficacy .

- Insect Larvicidal Activity : Research on 1,3-benzodioxole acids demonstrated effective larvicidal properties against Aedes aegypti, with specific LC50 values indicating potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.